molecular formula C18H19FN2O B7470623 (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone

(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone

Cat. No. B7470623
M. Wt: 298.4 g/mol
InChI Key: GPSQELLDCHAJLR-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP belongs to the class of piperazine derivatives and is a potent and selective serotonin transporter (SERT) inhibitor.

Mechanism of Action

(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone acts as a competitive inhibitor of SERT, binding to the transporter protein and preventing the reuptake of serotonin into the presynaptic neuron. This results in increased levels of serotonin in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of serotonin in the brain, leading to enhanced neurotransmission and potential therapeutic effects in various neurological and psychiatric disorders. (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is its potent and selective inhibition of SERT, which makes it a valuable tool for studying the role of serotonin in various neurological and psychiatric disorders. However, one of the limitations of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone. One area of interest is the development of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in combination with other drugs or therapies for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone.

Synthesis Methods

The synthesis of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone involves the reaction of 3-fluoroacetophenone with 3-methylphenylpiperazine in the presence of sodium hydride and dimethylformamide (DMF) as a solvent. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography. The yield of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is typically around 60-70%, and the purity can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent and selective inhibitor of SERT, which is responsible for the reuptake of serotonin in the brain. By inhibiting SERT, (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone increases the availability of serotonin in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects.

properties

IUPAC Name

(3-fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSQELLDCHAJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone

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